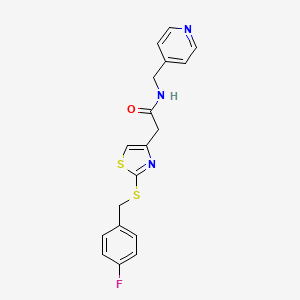![molecular formula C12H24N2O3 B2949455 2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid CAS No. 108245-39-2](/img/structure/B2949455.png)
2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid, also known as leucine ethyl ester or L-leucine ethyl ester, is a derivative of the essential amino acid leucine. It is commonly used in scientific research as a dietary supplement and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Polymorphism in Amino Alcohol Salts
A study by Podjed and Modec (2022) investigated the structural properties of amino alcohol salts with quinaldinate, including 2-amino-2-methyl-1-propanol (2a2m1pOH) derivatives. The research focused on the polymorphism and hydrogen bonding patterns within these compounds, revealing insights into their crystal structures and the role of hydrogen bonding and π-π stacking interactions in determining their polymorphic forms. This work contributes to understanding the structural chemistry of amino alcohol derivatives and their potential applications in material science (Podjed & Modec, 2022).
Carbamate Formation in Amino Alcohol Systems
Ciftja, Hartono, and Svendsen (2014) conducted an experimental study on carbamate formation in the 2-amino-2-methyl-1-propanol (AMP) system with CO2 at various temperatures, utilizing nuclear magnetic resonance (NMR) spectroscopy. Their findings contribute to the understanding of carbamate stability and the interaction between AMP and CO2, which is vital for applications in CO2 capture and sequestration technologies (Ciftja, Hartono, & Svendsen, 2014).
Modification of Ibuprofenates for Enhanced Skin Permeability
Ossowicz-Rupniewska et al. (2022) explored the structural modification of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid (ibuprofen) with amino acid isopropyl esters to create derivatives with potentially enhanced skin permeability. This research may have implications for developing more effective topical medications by altering the properties of existing drugs (Ossowicz-Rupniewska et al., 2022).
Amine Neutralized Amino Acids as CO2 Absorbents
Another study by Ciftja, Hartono, and Svendsen (2014) examined amino acids neutralized with amines, including 2-amino-2-methyl-1-propanol, as a new class of CO2 absorbents. This work provides insights into the potential use of these compounds in creating more efficient and environmentally friendly CO2 absorption solvents (Ciftja, Hartono, & Svendsen, 2014).
Synthesis and Biological Studies of Luminescent Complexes
Kanwal et al. (2020) synthesized luminescent complexes with 3-(thiazol-2-yl carbamoyl) propanoic acid and various metals, investigating their antibacterial and antifungal potential. This research indicates the possible applications of these complexes in the development of new luminescent materials for biological studies (Kanwal et al., 2020).
Propiedades
IUPAC Name |
2,4-bis(2-methylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-8(2)6-13-10(12(16)17)5-11(15)14-7-9(3)4/h8-10,13H,5-7H2,1-4H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYQCEBPJLCXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NCC(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)
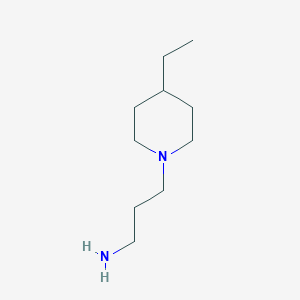

![3-(3,5-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949376.png)
![N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2949378.png)
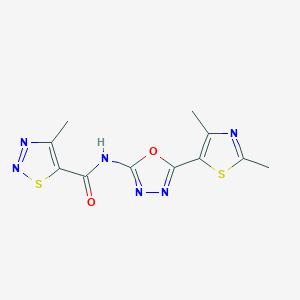
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2949381.png)

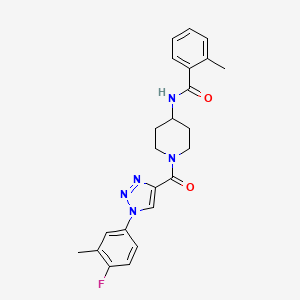
![[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
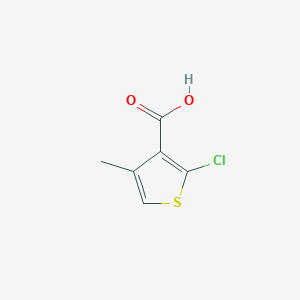
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)
